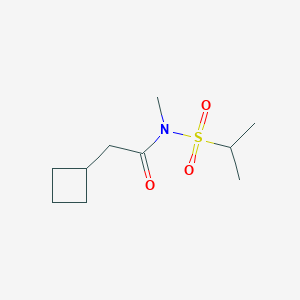
1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea, also known as DFO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea in anticancer activity involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has also been found to induce oxidative stress and DNA damage in cancer cells. In Alzheimer's disease, 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea binds to amyloid plaques and forms a stable complex that can be detected through imaging techniques.
Biochemical and Physiological Effects
1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has been found to have low toxicity in vitro and in vivo studies. It has been shown to have good bioavailability and can cross the blood-brain barrier, making it a potential candidate for imaging and therapeutic applications in neurological diseases. 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has also been found to have good stability and solubility, which are important properties for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea in lab experiments include its high purity, good stability, and low toxicity. However, the limitations include its high cost and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several future directions for research on 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea. In medicinal chemistry, further studies are needed to optimize the structure-activity relationship of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea and develop more potent analogs for anticancer activity. In material science, 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea can be used as a building block for the synthesis of functionalized polymers and metal-organic frameworks with potential applications in catalysis and sensing. In environmental science, 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea can be further developed as a fluorescent probe for detecting heavy metal ions in water. In neurological diseases, 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea can be further studied as an imaging and therapeutic agent for detecting and treating amyloid plaques.
Synthesemethoden
The synthesis of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea involves the reaction between 2-fluoroaniline and 3,5-dimethyl-4-isocyanato-oxazole in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea in high purity.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has also been studied for its potential use as an imaging agent for detecting amyloid plaques in Alzheimer's disease. In material science, 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has been used as a building block for the synthesis of functionalized polymers and metal-organic frameworks. In environmental science, 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has been used as a fluorescent probe for detecting heavy metal ions in water.
Eigenschaften
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c1-8-12(9(2)19-16-8)17(3)13(18)15-11-7-5-4-6-10(11)14/h4-7H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKWORZDOBTWSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)N(C)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)




![2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583807.png)

![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(6-methoxypyridin-2-yl)methanone](/img/structure/B7583816.png)

